N-(2-Pyridyl)oxamic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

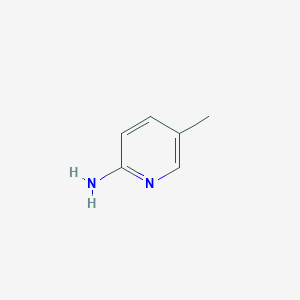

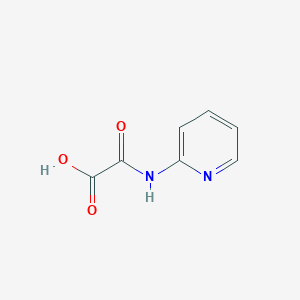

N-(2-Pyridyl)oxamic acid is a compound with the molecular formula C7H6N2O3 . It is a non-steroidal anti-inflammatory drug that belongs to the group of piroxicam . It is also a metabolite of Tenoxicam .

Synthesis Analysis

The synthesis of N-(2-Pyridyl)oxamic acid involves the reaction with lithium hydroxide in 1,4-dioxane at 20°C . Another method involves the photoredox-catalyzed decarboxylation of α-oxo carboxylic acids .

Molecular Structure Analysis

The molecular weight of N-(2-Pyridyl)oxamic acid is 166.13 g/mol . The IUPAC name for this compound is 2-oxo-2-(pyridin-2-ylamino)acetic acid .

Chemical Reactions Analysis

N-(2-Pyridyl)oxamic acid can undergo oxidative decarboxylation through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals . These radicals may further add to unsaturated systems to provide a broad range of important amides .

Physical And Chemical Properties Analysis

N-(2-Pyridyl)oxamic acid has a molecular weight of 166.13 g/mol . It has a topological polar surface area of 79.3 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It also contains a total of 18 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, and 2 double bonds .

Scientific Research Applications

Precursor of Carbamoyl Radicals

N-(2-Pyridyl)oxamic acid, like other oxamic acids, can serve as a useful precursor of carbamoyl radicals . This method of generating these nucleophilic radicals is mild and efficient, and it compares well with previous methods .

Generation of Important Amides

The oxidative decarboxylation of oxamic acids, including N-(2-Pyridyl)oxamic acid, can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means . This process generates carbamoyl radicals, which may further add to unsaturated systems to provide a broad range of important amides .

3. Preparation of Urethanes, Ureas, and Thioureas Oxidative decarboxylation of oxamic acids also offers a straightforward entry for the preparation of urethanes, ureas, and thioureas . This makes N-(2-Pyridyl)oxamic acid a valuable compound in the synthesis of these substances.

Access to Urethanes via Isocyanates

Oxamic acids such as N-(2-Pyridyl)oxamic acid are attractive precursors to access urethanes via isocyanates . This provides a convenient route for the synthesis of urethanes.

Synthesis of Heteroaromatic Amides

N-(2-Pyridyl)oxamic acid can be used for the synthesis of heteroaromatic amides through the Minisci reaction . This expands its utility in the field of heterocyclic chemistry.

Decarboxylative Cross-Coupling

Decarboxylative cross-coupling of oxamic acids with (hetero)aryl halides has been accomplished through the synergistic merger of organic photoredox with nickel catalysis . This makes N-(2-Pyridyl)oxamic acid a useful starting material in this process.

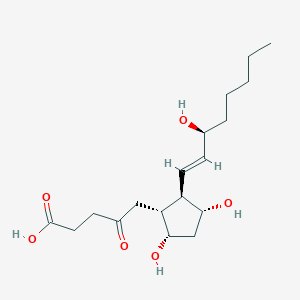

Metabolite of Tenoxicam

N-(2-Pyridyl)oxamic acid is a metabolite of Tenoxicam . This suggests its potential role in drug metabolism studies.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

N-(2-Pyridyl)oxamic acid is a non-steroidal anti-inflammatory drug . It primarily targets the inflammatory response in the body . It has been found to be a competitive inhibitor of the reaction between singlet oxygen and certain organic compounds .

Mode of Action

The compound interacts with its targets by competitively inhibiting the reaction between singlet oxygen and certain organic compounds . This means that it binds to the same site as the singlet oxygen, preventing the oxygen from reacting with the organic compounds .

Biochemical Pathways

Given its role as a competitive inhibitor of singlet oxygen reactions, it likely impacts pathways involving oxidative stress and inflammation .

Pharmacokinetics

Like many non-steroidal anti-inflammatory drugs, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of N-(2-Pyridyl)oxamic acid’s action are likely to include a reduction in inflammation and oxidative stress, given its role as a competitive inhibitor of singlet oxygen reactions .

properties

IUPAC Name |

2-oxo-2-(pyridin-2-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLBRIIHVJSCTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339405 |

Source

|

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Pyridyl)oxamic acid | |

CAS RN |

13120-39-3 |

Source

|

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.